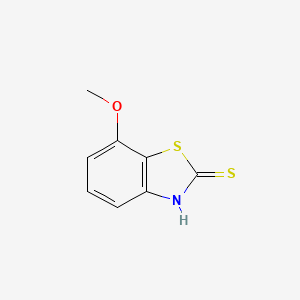
7-methoxy-1,3-benzothiazole-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methoxy-1,3-benzothiazole-2-thiol is a sulfur-containing heterocyclic compound with the molecular formula C8H7NOS2 It is a derivative of benzothiazole, a structure that consists of a benzene ring fused to a thiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1,3-benzothiazole-2-thiol typically involves the condensation of 2-aminobenzenethiol with methoxy-substituted aldehydes or ketones. One common method includes the reaction of 2-aminobenzenethiol with 4-methoxybenzaldehyde in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the benzothiazole ring.
Industrial Production Methods
Industrial production of benzothiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
7-methoxy-1,3-benzothiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding benzothiazoline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, benzothiazolines, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It has shown potential as an anti-cancer agent, particularly in inducing apoptosis in cancer cells.
Wirkmechanismus
The mechanism of action of 7-methoxy-1,3-benzothiazole-2-thiol involves its interaction with various molecular targets. In the case of its anti-cancer activity, the compound induces apoptosis by interacting with the BCL-2 family of proteins, leading to the release of cytochrome c from mitochondria and activation of caspases . The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-mercaptobenzothiazole: Another benzothiazole derivative with similar thiol functionality but without the methoxy group.
4-methoxybenzothiazole: Lacks the thiol group but contains the methoxy substituent on the benzene ring.
Benzothiazole-2-thiol: Similar structure but without the methoxy group.
Uniqueness
7-methoxy-1,3-benzothiazole-2-thiol is unique due to the presence of both the methoxy and thiol groups, which confer distinct chemical reactivity and biological activity. The methoxy group enhances the compound’s lipophilicity, potentially improving its ability to penetrate biological membranes, while the thiol group is crucial for its reactivity and interaction with biological targets .
Eigenschaften
Molekularformel |
C8H7NOS2 |
|---|---|
Molekulargewicht |
197.3 g/mol |
IUPAC-Name |
7-methoxy-3H-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C8H7NOS2/c1-10-6-4-2-3-5-7(6)12-8(11)9-5/h2-4H,1H3,(H,9,11) |
InChI-Schlüssel |
FIDWAAQFVRHGAU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C1SC(=S)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















